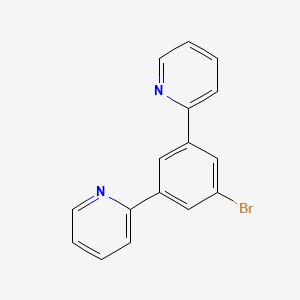
Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-
Vue d'ensemble
Description
“Pyridine, 2,2’-(5-bromo-1,3-phenylene)bis-” is a chemical compound with the molecular formula C16H11BrN2. It has a molecular weight of 311.18 . This compound is used in various chemical reactions and has significant value in organic synthesis .
Synthesis Analysis
The synthesis of “Pyridine, 2,2’-(5-bromo-1,3-phenylene)bis-” involves the use of Tribromobenzene and PYRIDINE-2-BORONIC ACID DIMETHYL ESTER . Protodeboronation of pinacol boronic esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of “Pyridine, 2,2’-(5-bromo-1,3-phenylene)bis-” is determined by its molecular formula C16H11BrN2 . The average mass of the molecule is 311.176 Da and the monoisotopic mass is 310.010559 Da .Chemical Reactions Analysis
“Pyridine, 2,2’-(5-bromo-1,3-phenylene)bis-” is involved in various chemical reactions. One such reaction is the catalytic protodeboronation of pinacol boronic esters . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Pyridine, 2,2’-(5-bromo-1,3-phenylene)bis-” include a boiling point of 421.5±35.0 °C, a density of 1.397±0.06 g/cm3, and a pKa of 4.13±0.31 .Propriétés
IUPAC Name |
2-(3-bromo-5-pyridin-2-ylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-14-10-12(15-5-1-3-7-18-15)9-13(11-14)16-6-2-4-8-19-16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBQKTWLOQGECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451541 | |
| Record name | Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | |
CAS RN |
150239-89-7 | |
| Record name | Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

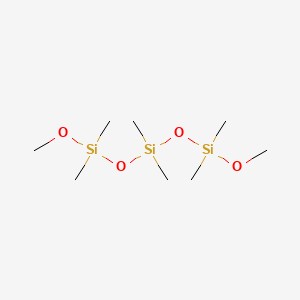
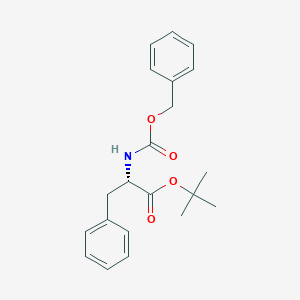
![(1S,2S,3R,5S)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1599655.png)
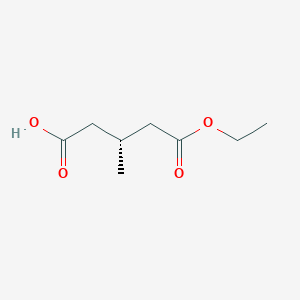
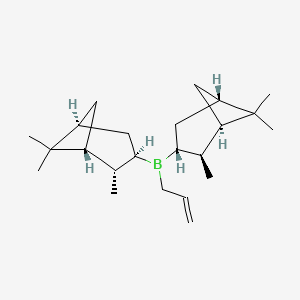
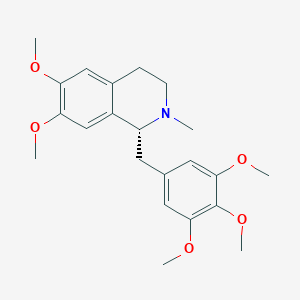
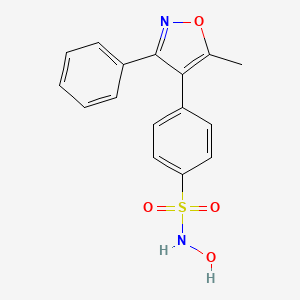
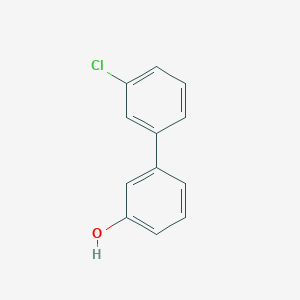
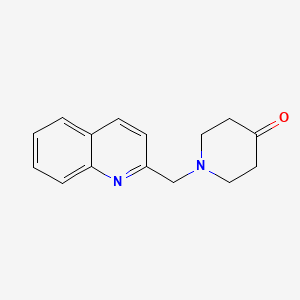
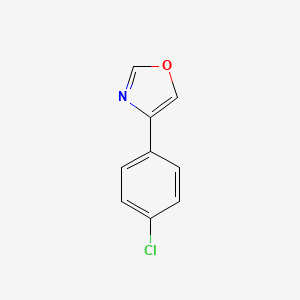
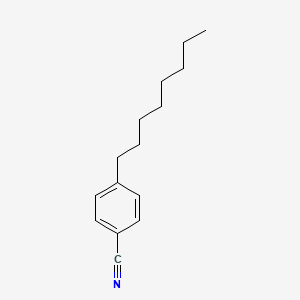
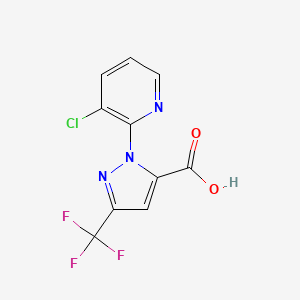
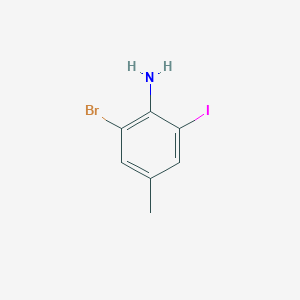
![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)